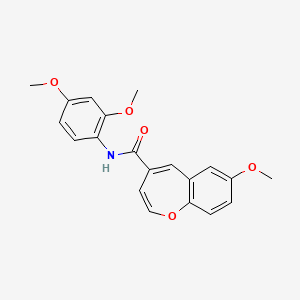

N-(2,4-dimethoxyphenyl)-7-methoxy-1-benzoxepine-4-carboxamide

Description

N-(2,4-dimethoxyphenyl)-7-methoxy-1-benzoxepine-4-carboxamide is a synthetic compound featuring a benzoxepine core, a seven-membered oxygen-containing heterocycle, substituted with methoxy groups at the 2,4-positions on the phenyl ring and a 7-methoxy group on the benzoxepine moiety.

However, specific biological data for this compound remain uncharacterized in the provided evidence.

Properties

IUPAC Name |

N-(2,4-dimethoxyphenyl)-7-methoxy-1-benzoxepine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO5/c1-23-15-5-7-18-14(11-15)10-13(8-9-26-18)20(22)21-17-6-4-16(24-2)12-19(17)25-3/h4-12H,1-3H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJFLGHYWIFWRBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC=CC(=C2)C(=O)NC3=C(C=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-7-methoxy-1-benzoxepine-4-carboxamide typically involves multi-step organic reactions. One common route starts with the preparation of the benzoxepine core, followed by functionalization to introduce the methoxy and carboxamide groups.

Formation of Benzoxepine Core: The benzoxepine core can be synthesized via a cyclization reaction involving an ortho-substituted phenol and an appropriate alkyne or alkene under acidic or basic conditions.

Introduction of Methoxy Groups: Methoxylation can be achieved using methyl iodide (CH₃I) in the presence of a base such as potassium carbonate (K₂CO₃).

Carboxamide Formation: The carboxamide group is introduced through an amide coupling reaction, typically using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a suitable amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-7-methoxy-1-benzoxepine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄).

Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄).

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO₃) or bromine (Br₂).

Common Reagents and Conditions

Oxidation: KMnO₄ in acidic or basic medium.

Reduction: LiAlH₄ in anhydrous ether.

Substitution: HNO₃ for nitration, Br₂ for bromination.

Major Products

Oxidation: Aldehydes or carboxylic acids.

Reduction: Amines.

Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(2,4-dimethoxyphenyl)-7-methoxy-1-benzoxepine-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a pharmacophore. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential. The presence of methoxy and carboxamide groups suggests possible activity as enzyme inhibitors or receptor modulators.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which N-(2,4-dimethoxyphenyl)-7-methoxy-1-benzoxepine-4-carboxamide exerts its effects depends on its interaction with molecular targets. The methoxy groups may facilitate binding to hydrophobic pockets, while the carboxamide group could form hydrogen bonds with target proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Compounds:

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

- Structure : Benzamide core linked to a 3,4-dimethoxyphenethyl group.

- Synthesis : Direct amidation of benzoyl chloride with 3,4-dimethoxyphenethylamine (80% yield, m.p. 90°C) .

- Comparison : Shares a dimethoxyphenyl moiety but lacks the benzoxepine ring. The ethyl spacer in Rip-B may reduce steric hindrance compared to the rigid benzoxepine system in the target compound.

(E)-N-(Benzothiazole-2-yl)-3-(2,4-dimethoxyphenyl)acrylamide

- Structure : Acrylamide-linked benzothiazole with 2,4-dimethoxyphenyl substitution.

- Comparison : Features a benzothiazole heterocycle (aromatic, planar) versus the benzoxepine’s oxygenated seven-membered ring. The acrylamide group may enhance π-π stacking interactions, whereas the benzoxepine’s flexibility could improve binding to deeper enzymatic pockets .

N-Methoxy-7-(4-methoxybenzyl)-N-methyl-benzofuran-2-carboxamide Structure: Benzofuran core with methoxy and methoxybenzyl substituents. Synthesis: Uses Pd/C-catalyzed hydrogenation and methoxylation (89–95% purity) .

Biological Activity

N-(2,4-dimethoxyphenyl)-7-methoxy-1-benzoxepine-4-carboxamide is a synthetic compound belonging to the benzoxepine class. Its chemical structure features a benzoxepine ring, a dimethoxyphenyl substituent, and a carboxamide functional group, which may contribute to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : CHN\O

- Molecular Weight : 353.4 g/mol

- CAS Number : 950428-04-3

Antitumor Activity

Recent studies have highlighted the potential antitumor effects of benzoxepine derivatives. For instance, compounds structurally related to this compound have demonstrated significant cytotoxicity against various cancer cell lines.

| Cell Line | IC (µM) | Assay Type |

|---|---|---|

| A549 (Lung Cancer) | 6.75 ± 0.19 | 2D Assay |

| HCC827 (Lung Cancer) | 5.13 ± 0.97 | 2D Assay |

| NCI-H358 (Lung Cancer) | 4.01 ± 0.95 | 3D Assay |

These studies indicate that the compound can effectively inhibit cell proliferation in both two-dimensional (2D) and three-dimensional (3D) cultures, suggesting its potential as an anticancer agent .

Antimicrobial Activity

In addition to antitumor properties, related compounds have shown promising antimicrobial activity against bacterial strains such as E. coli and S. aureus. The presence of functional groups in the benzoxepine structure may enhance the interaction with microbial targets, leading to inhibition of growth.

Case Studies

Several case studies have explored the pharmacological profiles of benzoxepines:

-

Study on Anticancer Activity :

- Researchers tested a series of benzoxepine derivatives for their ability to inhibit growth in lung cancer cell lines.

- Results indicated that modifications in the substituents significantly influenced their cytotoxic effects.

- The study concluded that further optimization could enhance selectivity and reduce toxicity toward normal cells .

- Antimicrobial Testing :

Q & A

Q. What are the optimized synthetic routes for N-(2,4-dimethoxyphenyl)-7-methoxy-1-benzoxepine-4-carboxamide, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the functionalization of the benzoxepine core. Key steps include carboxamide coupling under reflux conditions (e.g., using DCC/DMAP in anhydrous DCM) and protecting group strategies for methoxy substituents. Microwave-assisted synthesis may reduce reaction time by 30–40% compared to conventional heating .

- Critical Parameters :

| Parameter | Optimization Range | Impact |

|---|---|---|

| Temperature | 60–80°C (reflux) | Higher yields with controlled side reactions |

| Solvent | Anhydrous DCM or THF | Minimizes hydrolysis of intermediates |

| Catalyst | DMAP (10 mol%) | Accelerates coupling efficiency |

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

- Methodological Answer :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm to assess purity (>98%) .

- NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d6) confirm substituent positions (e.g., methoxy groups at δ 3.7–3.9 ppm) and benzoxepine ring conformation .

- Mass Spectrometry : High-resolution ESI-MS provides accurate molecular weight confirmation (e.g., [M+H]+ at m/z 412.15) .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : Stability studies recommend:

- Short-term : Store at –20°C in desiccated, amber vials to prevent photodegradation.

- Long-term : Lyophilized form under argon atmosphere retains >95% integrity over 12 months .

- pH Sensitivity : Degrades rapidly in acidic conditions (pH < 3), necessitating neutral buffers for biological assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., enzyme inhibition vs. cellular assays)?

- Methodological Answer : Discrepancies often arise from assay conditions:

- Enzyme Assays : Use recombinant enzymes (e.g., COX-2) with standardized substrate concentrations (KM values) to ensure reproducibility .

- Cellular Assays : Account for membrane permeability (e.g., logP = 2.8) by pre-treating cells with efflux pump inhibitors (e.g., verapamil) .

- Data Validation : Cross-validate using orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic IC50) .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the benzoxepine core?

- Methodological Answer :

- Substituent Variation : Systematically modify methoxy groups (e.g., replace 7-methoxy with ethoxy) to assess steric/electronic effects on target binding .

- Scaffold Hybridization : Fuse benzoxepine with triazole or morpholine moieties (e.g., via CuAAC click chemistry) to enhance solubility or selectivity .

- Computational Modeling : Docking studies (e.g., AutoDock Vina) predict interactions with hydrophobic pockets in target proteins (e.g., kinase domains) .

Q. What mechanistic insights explain its dual activity as a cyclooxygenase inhibitor and apoptosis inducer?

- Methodological Answer :

- COX Inhibition : Competitive binding assays (e.g., fluorescence polarization) show direct interaction with the COX-2 active site (Ki = 0.8 µM) .

- Apoptosis Pathways : Flow cytometry (Annexin V/PI staining) and Western blotting (caspase-3 activation) reveal mitochondrial pathway activation in cancer cells .

- Cross-Talk Analysis : siRNA knockdown of COX-2 reduces apoptotic effects, suggesting a COX-dependent mechanism .

Q. How can researchers address low aqueous solubility in in vivo studies?

- Methodological Answer :

- Formulation : Use cyclodextrin-based complexes (e.g., HP-β-CD) to improve solubility by 10-fold .

- Prodrug Design : Introduce phosphate esters at the carboxamide group, which hydrolyze in serum to release the active compound .

- Nanoparticle Encapsulation : PLGA nanoparticles (150–200 nm diameter) enhance bioavailability in rodent models .

Data Analysis and Reproducibility

Q. What statistical methods are recommended for analyzing dose-response data in enzyme inhibition assays?

- Methodological Answer :

- Nonlinear Regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate IC50 and Hill slope.

- Outlier Detection : Use Grubbs’ test (α = 0.05) to exclude anomalous replicates .

- Reproducibility : Report mean ± SEM from ≥3 independent experiments with technical triplicates .

Tables for Key Parameters

Q. Table 1. Optimized Synthesis Conditions

| Step | Reagents/Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| Carboxamide Coupling | DCC, DMAP, DCM, 24h | 75% | 97% |

| Methoxy Deprotection | BBr3, CH2Cl2, –78°C | 82% | 95% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.